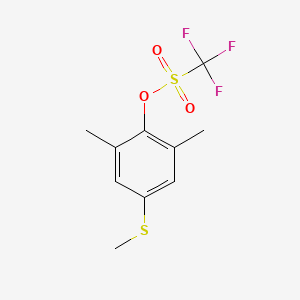
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is an organic compound with a complex structure It is characterized by the presence of a trifluoromethanesulfonate group attached to a phenyl ring, which is further substituted with methyl and methylsulfanyl groups
Métodos De Preparación
The synthesis of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate typically involves the reaction of 2,6-dimethyl-4-(methylsulfanyl)phenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction proceeds as follows:
- Dissolve 2,6-dimethyl-4-(methylsulfanyl)phenol in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Análisis De Reacciones Químicas
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the methylsulfanyl group, using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure allows it to be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate is primarily based on its ability to participate in nucleophilic substitution reactions. The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.
Comparación Con Compuestos Similares
2,6-Dimethyl-4-(methylsulfanyl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
2,4-Dimethyl-phenyl)-(4-methylsulfanyl-phenyl)-methanone: This compound has a similar phenyl ring structure but lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methoxy-phenyl)-(2,4,6-trimethyl-phenyl)-methanone: This compound has different substituents on the phenyl ring, leading to different reactivity and applications.
The unique combination of the trifluoromethanesulfonate group with the methyl and methylsulfanyl substituents makes this compound particularly valuable in synthetic chemistry.
Propiedades
Número CAS |
57728-84-4 |
|---|---|
Fórmula molecular |
C10H11F3O3S2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(2,6-dimethyl-4-methylsulfanylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O3S2/c1-6-4-8(17-3)5-7(2)9(6)16-18(14,15)10(11,12)13/h4-5H,1-3H3 |
Clave InChI |
PJUQREGEONNLLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
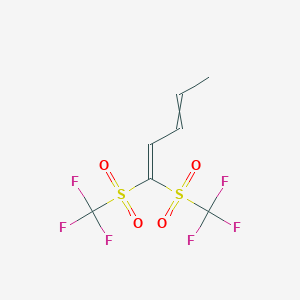
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
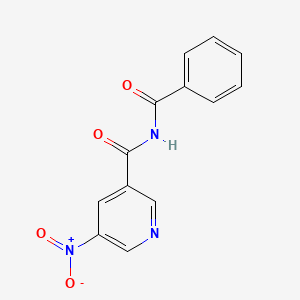
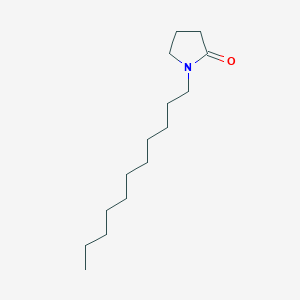
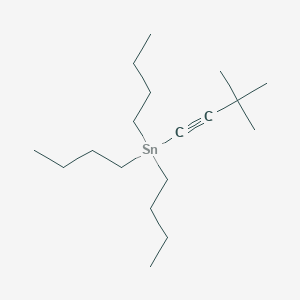
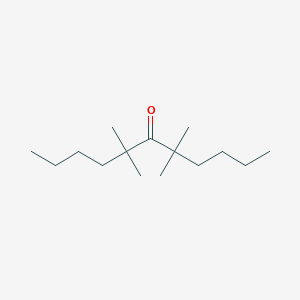

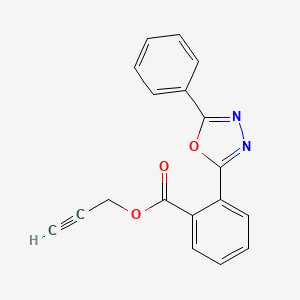
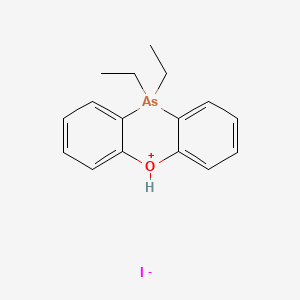

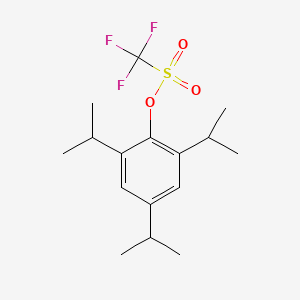
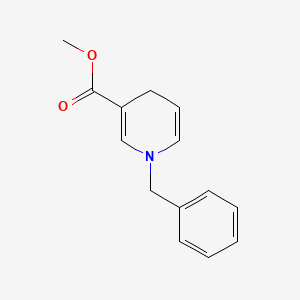
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
